2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
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Overview
Description
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a cyanophenyl group, and a benzothiazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps, including the formation of the benzothiazine core, the introduction of the azepane ring, and the attachment of the cyanophenyl group. The following is a general outline of the synthetic route:
Formation of Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the benzothiazine core.
Attachment of Cyanophenyl Group: The cyanophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable cyanophenyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazine core or azepane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-ylcarbonyl)-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
- 2-(piperidin-1-ylcarbonyl)-N-(4-cyanophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
- 2-(morpholin-1-ylcarbonyl)-N-(4-cyanophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
Uniqueness
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the cyanophenyl group differentiates it from other benzothiazine derivatives, potentially leading to unique interactions with biological targets and distinct chemical reactivity.
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-14-5-7-15(8-6-14)21-17(24)13-25-18-20-10-9-16(22-18)23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZQVQPPSWZACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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